molecular formula C10H22N2O2 B7541181 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide

3-amino-N-[3-(2-methylpropoxy)propyl]propanamide

Cat. No.: B7541181
M. Wt: 202.29 g/mol
InChI Key: INZHRBLDYPXYPQ-UHFFFAOYSA-N
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Description

3-amino-N-[3-(2-methylpropoxy)propyl]propanamide is an organic compound with a complex structure that includes an amide group, an amino group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide typically involves the reaction of 3-aminopropanamide with 3-(2-methylpropoxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.

    Substitution: The ether linkage in the compound can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context in which the compound is used and the nature of the target molecules.

Comparison with Similar Compounds

    3-amino-N-[3-(2-methylpropoxy)propyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-amino-N-[3-(2-methylpropoxy)propyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness: 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-amino-N-[3-(2-methylpropoxy)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9(2)8-14-7-3-6-12-10(13)4-5-11/h9H,3-8,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZHRBLDYPXYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCCNC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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